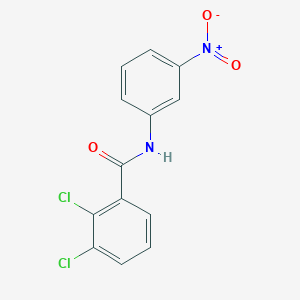![molecular formula C16H17FN2OS B5715842 N-(3-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5715842.png)
N-(3-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as "F-Met-Leu-Phe" and is a synthetic peptide that has been extensively studied for its biochemical and physiological effects. In
Wirkmechanismus
N-(3-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea works by inhibiting the binding of the chemotactic peptide fMet-Leu-Phe to its receptor on the surface of neutrophils. This leads to the inhibition of neutrophil chemotaxis and the suppression of the inflammatory response. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species and the release of inflammatory cytokines. It has also been found to inhibit the activation of various signaling pathways such as MAPK and NF-κB. In addition, it has been found to induce apoptosis in cancer cells and inhibit angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea is its potency as an inhibitor of neutrophil chemotaxis. This makes it a useful tool for studying the role of neutrophils in various diseases. However, one of the limitations of this compound is its potential toxicity. It has been found to be toxic at high concentrations and caution should be taken when handling this compound.
Zukünftige Richtungen
There are several future directions for the study of N-(3-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea. One direction is to explore its potential applications in the treatment of cancer. It has been found to be a potent inhibitor of angiogenesis and could be used to develop new cancer therapies. Another direction is to study its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. It has been shown to inhibit the release of inflammatory cytokines and could be used to develop new anti-inflammatory drugs. Finally, further research is needed to explore the potential toxicity of this compound and to develop safer handling procedures.
Synthesemethoden
The synthesis of N-(3-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea involves the reaction of 2-(4-methoxyphenyl)ethanamine with thiourea in the presence of a catalyst. The reaction is carried out in a solvent such as methanol or ethanol under reflux conditions. The product is then purified by recrystallization to obtain pure N-(3-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been extensively studied for its potential applications in various fields such as immunology, pharmacology, and cancer research. It is commonly used as a research tool to study the mechanism of action of various biological processes. It has been found to be a potent inhibitor of neutrophil chemotaxis and has been used to study the role of neutrophils in various diseases such as inflammation and cancer.
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2OS/c1-20-15-7-5-12(6-8-15)9-10-18-16(21)19-14-4-2-3-13(17)11-14/h2-8,11H,9-10H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUUUHFRCVEWEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=S)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(2-methoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5715761.png)








![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethylbenzamide](/img/structure/B5715835.png)



